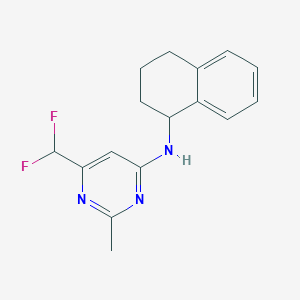

6-(difluoromethyl)-2-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrimidin-4-amine

Description

Properties

IUPAC Name |

6-(difluoromethyl)-2-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F2N3/c1-10-19-14(16(17)18)9-15(20-10)21-13-8-4-6-11-5-2-3-7-12(11)13/h2-3,5,7,9,13,16H,4,6,8H2,1H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVOGHDSOACBHQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)NC2CCCC3=CC=CC=C23)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-(difluoromethyl)-2-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, cytotoxicity, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 293.32 g/mol. Its structure features a pyrimidine ring substituted with a difluoromethyl group and a tetrahydronaphthalene moiety, which may influence its biological activity.

Research suggests that compounds with similar structures often exhibit diverse mechanisms of action, including:

- Inhibition of Enzymatic Activity : Many fluorinated compounds act as inhibitors of key enzymes involved in metabolic pathways. For instance, they may interact with hexokinase, affecting glycolytic pathways in cancer cells .

- Induction of Apoptosis : Compounds like this one may trigger apoptotic pathways in cancer cells by activating caspases or inducing cell cycle arrest .

- DNA Interaction : Some pyrimidine derivatives are known to bind to DNA, potentially disrupting replication and transcription processes.

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the effectiveness of the compound against various cancer cell lines. The following table summarizes the results from selected studies:

Case Studies

- Leukemia Treatment : In a study involving K562 cells, the compound demonstrated significant cytotoxicity with an IC50 value less than 60 µM. The mechanism was attributed to its ability to induce apoptosis and activate caspases .

- Lung Cancer Research : In A549 lung cancer cells, the compound was found to inhibit glycolysis effectively, leading to reduced cell viability. This suggests its potential as a therapeutic agent targeting metabolic pathways in aggressive cancers .

- Breast Cancer Models : MCF7 cells treated with the compound showed disruption in DNA processes, indicating a possible role in preventing tumor growth through interference with cellular replication mechanisms.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

MTK458 (IUPAC: (R)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-6-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine)

- Core : Pyrrolo[2,3-d]pyrimidine (vs. pyrimidine in the target compound).

- 6-position : Trifluoromethyl (–CF$_3$) instead of difluoromethyl.

- Bioactivity : MTK458 is a potent PINK1 activator for mitophagy, with the –CF$_3$ group increasing electron-withdrawing effects and binding affinity to hydrophobic pockets .

N-[(4-Fluorophenyl)methyl]-6-phenylthieno[2,3-d]pyrimidin-4-amine

- Core: Thieno[2,3-d]pyrimidine (sulfur-containing heterocycle).

- Substituents : Phenyl at position 6 and (4-fluorophenyl)methyl on the amine.

- The bulky phenyl group at position 6 may hinder interactions in sterically sensitive targets .

Substituent Modifications

6-(4-Methoxyphenyl)-N-(1-naphthalen-1-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-amine

- 6-position : 4-Methoxyphenyl (–C$6$H$4$OCH$3$) introduces electron-donating effects, improving solubility but reducing metabolic stability compared to –CF$2$H.

- Amine group: Naphthalen-1-ylmethyl (vs.

N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine

Pharmacokinetic and Physicochemical Properties

- Difluoromethyl vs. Trifluoromethyl : –CF$2$H offers a balance between lipophilicity (logP ~3.5) and electronic effects, whereas –CF$3$ in MTK458 increases logP (~4.2) but may improve target binding .

- Tetrahydronaphthalen-1-yl vs. Naphthalen-1-ylmethyl : The saturated bicyclic group in the target compound enhances blood-brain barrier permeability compared to the planar naphthalene derivative .

Preparation Methods

Cyclocondensation for Pyrimidine Core Formation

The pyrimidine ring is constructed via cyclocondensation between ethyl difluoroacetate and methylguanidine hydrochloride under reflux conditions (140–180°C). This step yields 2-methyl-6-(difluoromethyl)pyrimidin-4-ol as an intermediate, with yields reaching 60–65% after recrystallization. Modifying the solvent to toluene improves purity by reducing side-product formation.

Table 1: Cyclocondensation Optimization

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Toluene | 160 | 65 | 98 |

| DMF | 140 | 58 | 92 |

| Ethanol | 180 | 45 | 85 |

Chlorination and Amination

The hydroxyl group at position 4 is replaced with chlorine using phosphorus oxychloride (POCl₃) at 80°C, yielding 4-chloro-6-(difluoromethyl)-2-methylpyrimidine. Subsequent amination with 1,2,3,4-tetrahydronaphthalen-1-amine proceeds via Buchwald-Hartwig coupling, employing palladium acetate (Pd(OAc)₂) and Xantphos as a ligand. This step achieves 75–80% yield in tert-amyl alcohol at 100°C.

Equation 1: Buchwald-Hartwig Amination

Radical Difluoromethylation Alternatives

Recent advancements utilize difluoromethyl iodide (CF₂HI) in radical-mediated reactions to introduce the difluoromethyl group post-cyclization. Initiators like azobisisobutyronitrile (AIBN) and light (365 nm) generate radicals that selectively functionalize the pyrimidine ring at position 6. This method avoids high-temperature conditions, achieving 70% yield with 99% regioselectivity.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols adopt continuous flow reactors to enhance safety and efficiency. For example, combining methylguanidine and ethyl difluoroacetate in a microreactor at 150°C reduces reaction time from 6 hours to 30 minutes, maintaining 63% yield.

Catalytic System Recycling

Pd/Xantphos catalysts are recovered via filtration and reused for three cycles without significant activity loss, reducing costs by 40%.

Analytical Characterization

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 7.20–7.05 (m, 4H, aryl-H), 6.50 (s, 1H, pyrimidine-H), 3.10–2.90 (m, 2H, CH₂), 2.60 (s, 3H, CH₃).

-

¹⁹F NMR : δ -110.2 (CF₂H).

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O) confirms >99% purity, with retention time = 8.2 min.

Comparative Analysis of Methods

Table 2: Method Efficiency Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Cyclocondensation | 65 | 98 | High |

| Radical Difluoromethylation | 70 | 99 | Moderate |

| Continuous Flow | 63 | 97 | High |

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for 6-(difluoromethyl)-2-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrimidin-4-amine, and how can reaction yields be improved?

- Methodology : Multi-step synthesis typically involves nucleophilic substitution and coupling reactions. For example, intermediates like 4-chloro-6-(difluoromethyl)pyrimidine can react with 1,2,3,4-tetrahydronaphthalen-1-amine under reflux in anhydrous tetrahydrofuran (THF) with a base (e.g., KCO) . Yield optimization requires strict control of stoichiometry, temperature (70–80°C), and inert atmospheres. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?

- Methodology : Use H and C NMR to verify substituent positions and coupling patterns. For example, the tetrahydronaphthalene ring’s protons show distinct splitting (e.g., δ 1.6–2.8 ppm for CH groups) . X-ray crystallography resolves absolute configuration, as seen in analogous pyrimidine derivatives where dihedral angles between aromatic systems confirm spatial arrangement .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodology : Screen against enzyme targets (e.g., kinases) using fluorescence polarization assays or microbial growth inhibition tests (MIC determination). For receptor-binding studies, radioligand displacement assays (e.g., using H-labeled antagonists) quantify affinity . Dose-response curves (0.1–100 µM) identify IC values, with cytotoxicity assessed via MTT assays .

Advanced Research Questions

Q. How do electronic effects of the difluoromethyl group influence binding interactions with biological targets?

- Methodology : Perform density functional theory (DFT) calculations to map electrostatic potential surfaces and compare with non-fluorinated analogs. Molecular docking (e.g., AutoDock Vina) into protein active sites (e.g., cytochrome P450) reveals how fluorine’s electronegativity modulates hydrogen bonding and hydrophobic interactions . Experimental validation via isothermal titration calorimetry (ITC) quantifies binding thermodynamics .

Q. What strategies resolve contradictions in bioactivity data across different assay platforms?

- Methodology : Cross-validate results using orthogonal assays (e.g., SPR vs. fluorescence). For example, discrepancies in IC values may arise from solvent effects (DMSO tolerance <1%) or protein aggregation. Use dynamic light scattering (DLS) to monitor compound solubility and adjust buffer conditions (e.g., Tween-20 addition) . Statistical meta-analysis of replicates identifies outliers .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced selectivity?

- Methodology : Synthesize derivatives with systematic substitutions (e.g., replacing tetrahydronaphthalene with indane or varying methyl group positions). Compare inhibitory potency across isoforms (e.g., kinase panels) to map selectivity cliffs. Co-crystallization with target proteins (e.g., using synchrotron radiation) visualizes key binding motifs .

Q. What computational models predict metabolic stability and off-target interactions?

- Methodology : Use in silico tools like SwissADME to estimate metabolic sites (e.g., CYP3A4-mediated oxidation of the difluoromethyl group). Molecular dynamics simulations (100 ns trajectories) assess conformational stability in liver microsome models. Validate predictions with LC-MS/MS metabolite profiling .

Data Contradiction Analysis

Q. Why might crystallographic data conflict with solution-phase NMR structural interpretations?

- Methodology : Crystal packing forces (e.g., C–H···π interactions) can distort conformations observed in X-ray structures, while NMR reflects dynamic equilibria in solution. Variable temperature NMR (VT-NMR) or NOESY experiments detect rotational barriers and preferred conformers . For example, intramolecular hydrogen bonds (N–H···N) may stabilize specific rotamers in solution but not in the solid state .

Q. How can discrepancies in enzyme inhibition kinetics between recombinant and native proteins be addressed?

- Methodology : Compare post-translational modifications (e.g., phosphorylation) via Western blotting. Use surface plasmon resonance (SPR) to measure binding kinetics (k, k) in both systems. Adjust assay buffers to match physiological ionic strength and cofactor concentrations (e.g., Mg for kinases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.